

SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406

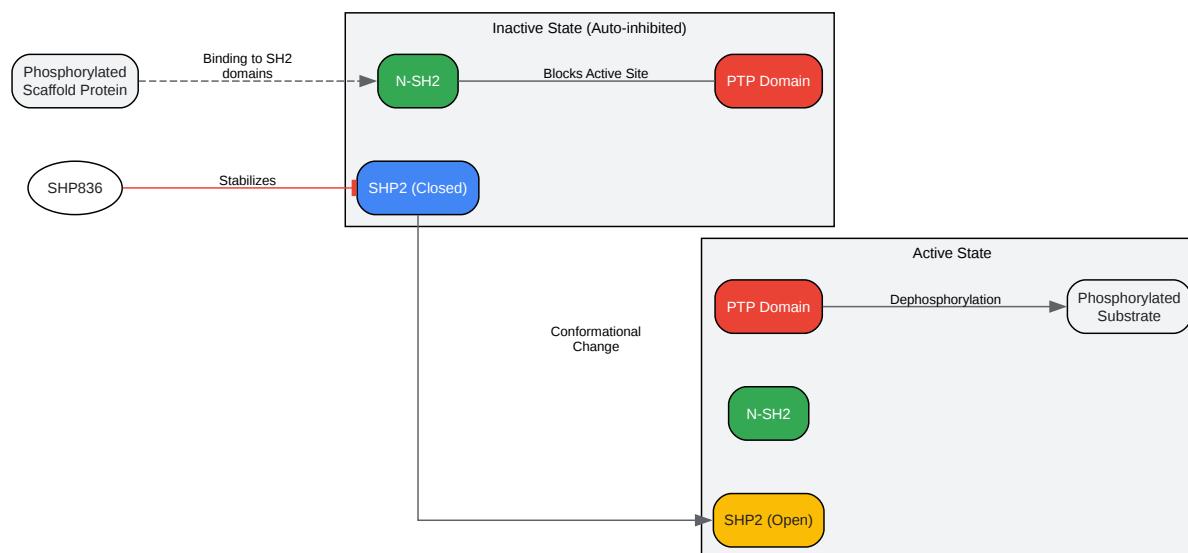
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular processes, including proliferation, survival, and differentiation, has positioned it as a compelling target for therapeutic intervention, particularly in oncology. **SHP836** is an allosteric inhibitor of SHP2, binding to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This guide provides an in-depth technical overview of **SHP836**, including its mechanism of action, biochemical and cellular activity, and the experimental protocols for its characterization.

Introduction to SHP2 and Allosteric Inhibition


SHP2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the RAS-RAF-MEK-ERK and other signaling pathways.^{[1][2]} Dysregulation of SHP2 activity, through gain-of-function mutations or upstream signaling alterations, is implicated in various developmental disorders and cancers.^[3]

Allosteric inhibition of SHP2 represents a promising therapeutic strategy. Unlike active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.^{[3][4]}

SHP836 is one such allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2, preventing its catalytic activity.[3][4]

Mechanism of Action of SHP836

SHP836 binds to a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[3] This binding event stabilizes the closed, auto-inhibited conformation of the enzyme. In this conformation, the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[3]

[Click to download full resolution via product page](#)

Figure 1: Mechanism of SHP2 allosteric inhibition by **SHP836**.

Quantitative Data for SHP836

The following tables summarize the available quantitative data for **SHP836** and the closely related, more potent allosteric inhibitor SHP099, for comparative purposes.

Compound	Assay Type	Target	IC50	Reference
SHP836	Biochemical	Full-length SHP2	12 μ M	[4]
SHP836	Biochemical	SHP2 PTP Domain	>100 μ M	[3]
SHP099	Biochemical	Full-length SHP2	71 nM	[5]

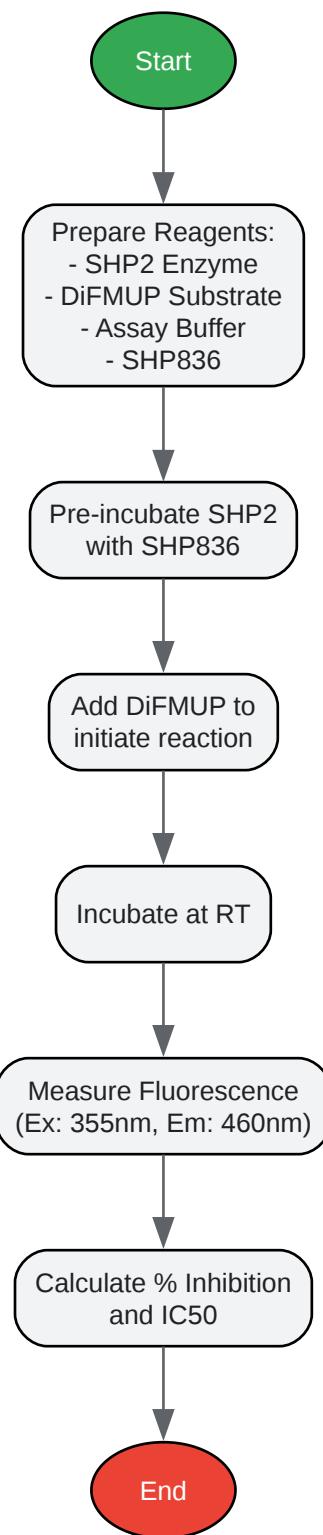
Table 1: Biochemical Activity of **SHP836** and SHP099.

Compound	Cell Line	Assay	Endpoint	Result	Reference
SHP836	HEK293T	Cellular Thermal Shift	SHP2-WT Stabilization	Muted effect	[1][6]
SHP099	KYSE-520	Western Blot	p-ERK Inhibition	Dose-dependent decrease	[7]

Table 2: Cellular Activity of **SHP836** and SHP099.

Note: In vivo efficacy data for **SHP836** is not readily available in the public domain. The table below presents representative in vivo data for the related allosteric inhibitor TNO155 (a derivative of SHP099) to illustrate the potential anti-tumor activity of this class of compounds.

Compound	Xenograft Model	Dosing	Endpoint	Result	Reference
TNO155	RTK-driven cancer models	Oral	Tumor Growth	Tumor stasis	[2]
TNO155	ALK-driven neuroblastoma	Oral	Tumor Growth	Reduced growth and invasion	[8]


Table 3: Representative In Vivo Efficacy of a SHP2 Allosteric Inhibitor (TNO155).

Experimental Protocols

Detailed methodologies for the characterization of **SHP836** are provided below.

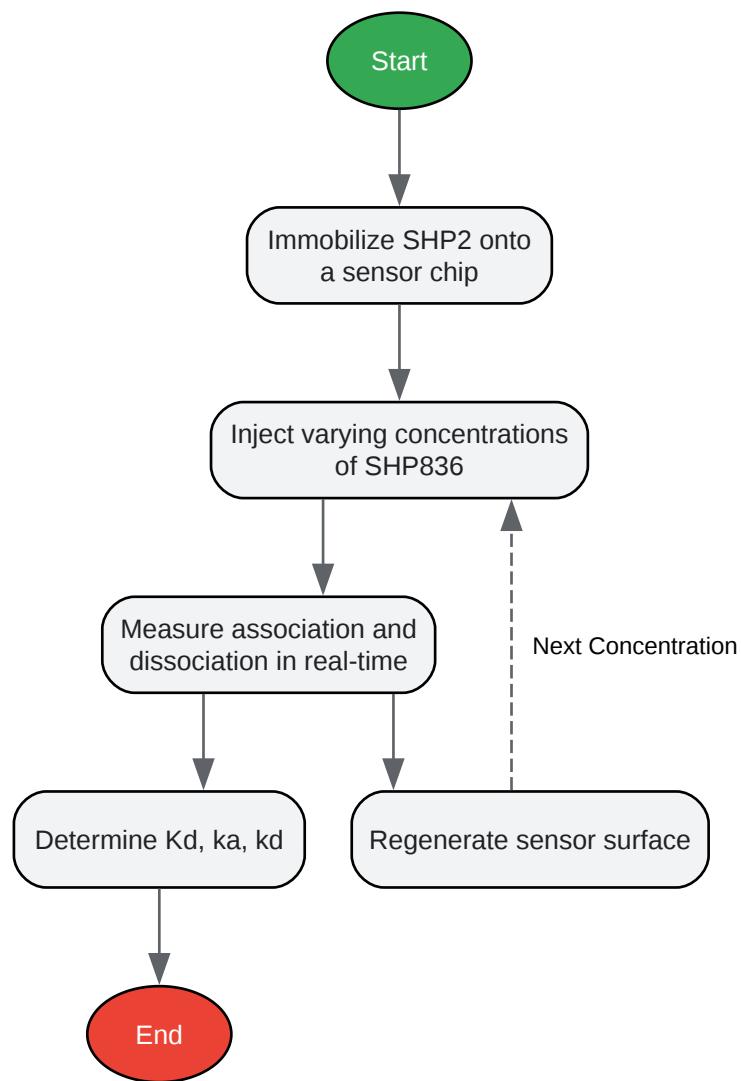
Biochemical Inhibition Assay (DiFMUP)

This assay measures the ability of **SHP836** to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

[Click to download full resolution via product page](#)

Figure 2: Workflow for the SHP2 biochemical inhibition assay.

Materials:


- Recombinant full-length SHP2 protein
- DiFMUP substrate (e.g., from a commercial supplier)
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
- **SHP836** stock solution in DMSO
- 384-well black plates

Procedure:

- Prepare serial dilutions of **SHP836** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add SHP2 enzyme to the wells of a 384-well plate.
- Add the diluted **SHP836** or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
- Initiate the reaction by adding DiFMUP substrate to a final concentration of 10-100 μ M.^[9]
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with excitation at \sim 355 nm and emission at \sim 460 nm.
- Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

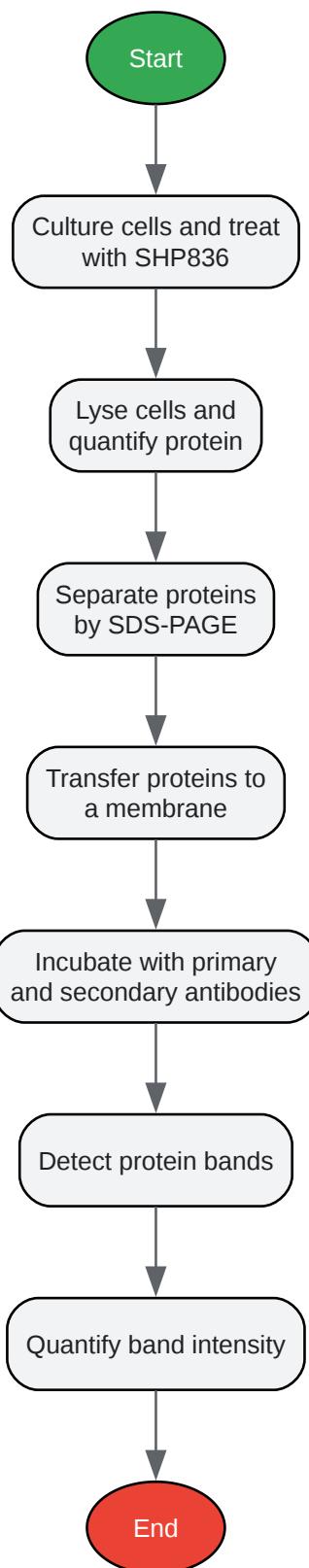
SPR is used to measure the binding affinity and kinetics of **SHP836** to SHP2 in real-time.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit
- Recombinant full-length SHP2 protein


- **SHP836**
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

- Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling chemistry.
- Prepare a series of concentrations of **SHP836** in running buffer.
- Inject the **SHP836** solutions over the sensor surface at a constant flow rate (e.g., 30 μ L/min).
- Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
- Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Western Blotting for SHP2 Pathway Inhibition

This method assesses the effect of **SHP836** on the phosphorylation of downstream targets of SHP2, such as ERK, in a cellular context.

[Click to download full resolution via product page](#)

Figure 4: Workflow for Western Blot analysis of SHP2 signaling.

Materials:

- Cancer cell line expressing a receptor tyrosine kinase (e.g., KYSE-520)
- Cell culture reagents
- **SHP836**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2)
- HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of **SHP836** or DMSO for the desired time.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[7]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[7][10]
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
- Quantify the band intensities to determine the effect of **SHP836** on ERK phosphorylation.

Conclusion

SHP836 is a valuable tool compound for studying the biological roles of SHP2 and for the development of novel therapeutics. Its allosteric mechanism of action offers a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of **SHP836** and other SHP2 allosteric inhibitors, facilitating further research and drug discovery efforts in this important area. While more potent analogs of **SHP836**, such as SHP099 and TNO155, have advanced further in preclinical and clinical development, the foundational understanding of SHP2 allosteric inhibition provided by **SHP836** remains critical to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- To cite this document: BenchChem. [SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15578406#shp836-as-a-shp2-allosteric-inhibitor\]](https://www.benchchem.com/product/b15578406#shp836-as-a-shp2-allosteric-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com